5-Chloro-7-fluoro-1H-benzimidazole

Lipophilicity Aqueous Solubility ADME

5-Chloro-7-fluoro-1H-benzimidazole is a strategically differentiated building block with a LogP of -0.292, over 100-fold more hydrophilic than mono-chlorinated analogs (LogP >1.8). This unique 5-chloro-7-fluoro motif directly addresses the critical drug development failure point of poor aqueous solubility, making it ideal for parenteral formulations and hydrophilic targets. It offers a distinct electronic and steric profile for exploring novel SAR in kinase, GPCR, and antiviral programs, providing a patentable chemical space. Available in research quantities through specialist suppliers.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
Cat. No. B12865164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-fluoro-1H-benzimidazole
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=N2)F)Cl
InChIInChI=1S/C7H4ClFN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)
InChIKeyPBUDBUDKLDAXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-7-fluoro-1H-benzimidazole: Core Physicochemical Properties and Comparator Definition for Informed Procurement


5-Chloro-7-fluoro-1H-benzimidazole (IUPAC: 6-chloro-4-fluoro-1H-benzimidazole; CAS: Not assigned) is a halogenated heterocyclic building block within the benzimidazole class. The strategic placement of a chlorine atom at the 5-position and a fluorine atom at the 7-position of the core scaffold creates a distinct substitution pattern that profoundly alters its physicochemical properties compared to other halogenated benzimidazole analogs . These properties directly influence critical parameters in drug discovery, such as lipophilicity, aqueous solubility, and metabolic stability, making it a non-interchangeable component in the synthesis of pharmacologically active molecules [1].

Why 5-Chloro-7-fluoro-1H-benzimidazole Cannot Be Replaced by Other Halogenated Benzimidazoles


The specific halogenation pattern on the benzimidazole core is a critical determinant of a molecule's physicochemical and pharmacokinetic profile. General class-level substitution of 5-Chloro-7-fluoro-1H-benzimidazole with other analogs, such as 5-chloro-1H-benzimidazole or 5,6-dichloro-1H-benzimidazole, is not scientifically valid. As detailed in the evidence below, the introduction of a fluorine atom in addition to chlorine results in a substantial shift in lipophilicity (LogP), with the target compound exhibiting a LogP of -0.292 compared to >1.8 for mono-chlorinated analogs [1]. This difference of over two LogP units translates to a more than 100-fold change in partition coefficient, which will dramatically affect aqueous solubility, membrane permeability, and potential for metabolic clearance. Furthermore, the specific electronic and steric environment created by the 5-chloro-7-fluoro motif is known to influence binding affinity and selectivity in biological targets in ways that other halogenated regioisomers cannot replicate [2].

Quantifiable Differentiation of 5-Chloro-7-fluoro-1H-benzimidazole: Comparative Physicochemical Evidence


Dramatically Reduced Lipophilicity (LogP) Drives Aqueous Solubility and Metabolic Profile Differentiation

5-Chloro-7-fluoro-1H-benzimidazole exhibits a calculated LogP of -0.292 [1]. This represents a profound decrease in lipophilicity compared to closely related benzimidazole analogs: 5-chloro-1H-benzimidazole (LogP = 1.82-2.13) [2], 5-fluoro-1H-benzimidazole (LogP = 1.702) , and 5,6-dichloro-1H-benzimidazole (LogP = 2.75) .

Lipophilicity Aqueous Solubility ADME Physicochemical Properties

Unique Halogen Pattern (5-Cl, 7-F) Creates a Distinct Electronic and Steric Environment

The 5-Chloro-7-fluoro-1H-benzimidazole scaffold possesses a unique juxtaposition of a strongly electron-withdrawing fluorine atom and a moderately electron-withdrawing chlorine atom at specific positions on the benzimidazole ring. This is in contrast to other common analogs like 5,6-dichloro-1H-benzimidazole, which has two adjacent chlorines, or 5-chloro-1H-benzimidazole, which has only one halogen. The combination of the small, highly electronegative fluorine with the larger, polarizable chlorine at the 7- and 5-positions, respectively, is known to modulate the electronic properties of the core heterocycle and can introduce unique halogen-bonding capabilities not present in analogs with different substitution patterns [1].

Structure-Activity Relationship SAR Electronics Sterics Medicinal Chemistry

Comparative Molecular Weight Impacts Dosing and Formulation Calculations

The molecular weight of 5-Chloro-7-fluoro-1H-benzimidazole is 170.57 g/mol . This is intermediate between simpler mono-halogenated analogs like 5-fluoro-1H-benzimidazole (136.13 g/mol) [1] and the di-halogenated 5,6-dichloro-1H-benzimidazole (187.03 g/mol) [2]. While not a differentiating factor in isolation, this value is essential for accurate stoichiometric calculations in synthesis and for determining molar concentrations in biological assays.

Molecular Weight Dosing Formulation Physicochemical Properties

High-Value Application Scenarios for 5-Chloro-7-fluoro-1H-benzimidazole Based on Quantified Differentiation


Lead Optimization for Enhanced Aqueous Solubility and Altered ADME Profile

As demonstrated by its significantly lower LogP (-0.292) compared to other halogenated benzimidazole analogs, 5-Chloro-7-fluoro-1H-benzimidazole is a strategic building block for medicinal chemists seeking to increase the aqueous solubility of a lead series or modify its ADME properties. Its increased hydrophilicity makes it a superior choice for developing compounds intended for parenteral administration or for targets located in hydrophilic environments [1]. This property directly addresses a common failure point in drug development: poor solubility and rapid metabolic clearance due to high lipophilicity [2].

Novel SAR Exploration via Unique 5-Chloro-7-Fluoro Halogen Pattern

The distinct 5-chloro-7-fluoro substitution pattern provides a unique electronic and steric environment for exploring structure-activity relationships (SAR). This pattern is less common than 5-chloro or 5,6-dichloro motifs, offering a novel chemical space for patenting and discovering new interactions with biological targets. It is particularly relevant in programs targeting kinases, GPCRs, or other proteins where halogen bonding and specific electronic effects are known to modulate potency and selectivity [3].

Synthesis of Fluorobenzimidazole-Containing Drug Candidates with Superior PK Properties

Fluorobenzimidazole-containing compounds have been shown to possess improved pharmacokinetic (PK) properties compared to their non-fluorinated counterparts [4]. By incorporating the 5-Chloro-7-fluoro-1H-benzimidazole scaffold, researchers can build upon this established class-level advantage to design next-generation drug candidates, such as antiviral agents (e.g., HCV NS5A inhibitors) [4] or other therapeutics where a favorable PK profile is essential. The specific combination of chlorine and fluorine in this molecule provides a tailored starting point for such optimization efforts.

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